molecular formula C7H8F2N2O2S B1331387 {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-28-9

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Cat. No. B1331387
CAS RN: 4837-28-9
M. Wt: 222.21 g/mol
InChI Key: XOJLKMODSWOANU-UHFFFAOYSA-N
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Description

“{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” is a chemical compound . It is related to “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”, which has the empirical formula C9H8F2O4S and a molecular weight of 250.22 .


Molecular Structure Analysis

The molecular structure of “{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” can be inferred from its related compound “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”. The latter has a SMILES string representation of “OC(CC1=CC=C(S(=O)(C(F)F)=O)C=C1)=O” and an InChI representation of "1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)" .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid” is a unique chemical provided by Sigma-Aldrich . It’s used by early discovery researchers as part of a collection of unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product, so the results or outcomes obtained from its use are not readily available .
  • Scientific Field: Medicinal Chemistry

    • Application : Difluoromethylation processes have been used in the development of pharmaceuticals .
    • Methods of Application : These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Scientific Field: Chemical Synthesis
    • Application : Difluoromethylation processes have been used in the synthesis of various organic compounds .
    • Methods of Application : These processes often involve the use of difluoromethylation reagents and can involve various types of bond formations, including C(sp), C(sp2), C(sp3), O, N, or S bonds . Recent advances have included the development of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
    • Results or Outcomes : These methods have streamlined the synthesis of various molecules of pharmaceutical relevance and have generated interest in process chemistry .
  • Scientific Field: Biochemistry

    • Application : Difluoromethylation processes have been used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
    • Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
    • Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Scientific Field: Organic Synthesis

    • Application : Difluoromethylation reactions have been used in organic synthesis within the past decade .
    • Methods of Application : Five modes of difluoroalkylation have been developed .
    • Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJLKMODSWOANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297241
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

CAS RN

4837-28-9
Record name NSC114906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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